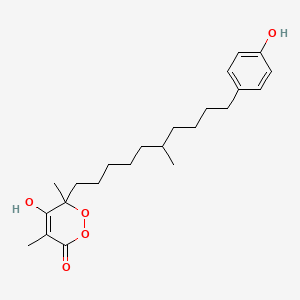

15-cyclohexyl pentanor Prostaglandin F2alpha

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

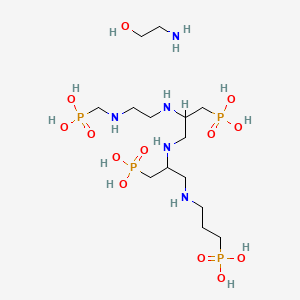

15-cyclohexyl pentanor Prostaglandin F2alpha is an analog of PGF2alpha with resistance to 15-hydroxy PGDH metabolism . It binds to the FP receptor on ovine luteal cells with a relative affinity of 46% compared to PGF2alpha .

Molecular Structure Analysis

The molecular formula of this compound is C21H34O5 . It contains a total of 61 bonds; 27 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, and 1 aliphatic carboxylic acid .Physical and Chemical Properties Analysis

The molecular weight of this compound is 366.5 . It contains 34 Hydrogen atoms, 21 Carbon atoms, and 5 Oxygen atoms .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

15-Deoxy-Delta-12,14-prostaglandin J2 (15d-PGJ2), a derivative of prostaglandin, has been identified for its anti-inflammatory functions. This compound acts via PGD2 receptors and is recognized as the endogenous ligand for the intranuclear receptor PPARgamma, playing a significant role in mediating anti-inflammatory responses (Scher & Pillinger, 2005).

Applications in Glaucoma Treatment

3-Oxa-15-cyclohexyl prostaglandin DP receptor agonists have shown efficacy as topical antiglaucoma agents. These compounds, particularly ZK 118.182 and AL-6598, have demonstrated potent activity in lowering intraocular pressure (IOP) upon topical application, making them candidates for glaucoma treatment (Hellberg et al., 2002).

Neuroprotective and Neurotoxic Effects

In the central nervous system, 15d-PGJ2 has dual roles. At low concentrations, it acts as a neuroprotectant, while at high concentrations, it becomes neurotoxic. This compound differentiates embryonic midbrain cells into dopaminergic neuronal cells and induces neuronal apoptosis under certain conditions, highlighting its complex role in brain function and pathology (Yagami et al., 2018).

Role in Inhibition of Pro-inflammatory Genes

15d-PGJ2, through its action on protein thiols, plays a significant role in inhibiting pro-inflammatory genes. This process is selective and crucial in the response of cells to pro-inflammatory stimuli (Sánchez-Gómez et al., 2004).

Modulation of Cholinergic Neurotransmission

Isoprostanes like 15-E2t-IsoP, similar in structure to prostaglandins, have been found to augment cholinergic neurotransmission in bovine trachealis. This indicates a potential role in respiratory function and pathology (Paredes et al., 2007).

Role in Inflammatory Processes

15-Deoxy-delta 12,14-prostaglandin J2, a PGD2 metabolite, has been identified in inflammatory processes. It is produced in macrophages during inflammation, suggesting its significant role in the body's response to inflammation (Shibata et al., 2002).

Induction of Apoptosis in Neuronal Cells

15d-PGJ2 has been associated with neuronal cell death during chronic inflammatory processes, particularly in conditions like amyotrophic lateral sclerosis. It induces apoptosis in human neuroblastoma cells, highlighting its potential role in neurodegenerative diseases (Kondo et al., 2002).

Biosynthesis of Prostamide F2alpha

An intermediate metabolite, prostamide H2, plays a key role in the enzymatic formation of prostamide F2alpha from anandamide, shedding light on the biosynthesis pathways of these compounds (Yang et al., 2005).

Activation of Human Eosinophils

15R-Methyl-Prostaglandin D2, similar in structure to prostaglandins, is a potent and selective agonist for the DP2 receptor in human eosinophils, suggesting its role in allergic and asthmatic responses (Monneret et al., 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 15-cyclohexyl pentanor Prostaglandin F2alpha involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Ethyl acetoacetate", "Bromine", "Sodium hydride", "Methyl lithium", "Methyl iodide", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Bromination of cyclohexene using bromine in acetic acid to yield 1-bromo-cyclohexene", "Step 2: Alkylation of ethyl acetoacetate with 1-bromo-cyclohexene using sodium hydride in DMF to yield 15-cyclohexyl pentanone", "Step 3: Reduction of 15-cyclohexyl pentanone using sodium borohydride in methanol to yield 15-cyclohexyl pentanol", "Step 4: Conversion of 15-cyclohexyl pentanol to 15-cyclohexyl pentanoyl chloride using thionyl chloride", "Step 5: Reaction of 15-cyclohexyl pentanoyl chloride with methyl lithium in ether to yield 15-cyclohexyl pentanoyl methyl ketone", "Step 6: Conversion of 15-cyclohexyl pentanoyl methyl ketone to 15-cyclohexyl pentanoyl methyl iodide using methyl iodide in acetone", "Step 7: Reaction of 15-cyclohexyl pentanoyl methyl iodide with prostaglandin F2alpha using sodium bicarbonate in water to yield 15-cyclohexyl pentanor Prostaglandin F2alpha" ] } | |

CAS-Nummer |

58611-97-5 |

Molekularformel |

C21H34O5 |

Molekulargewicht |

366.5 g/mol |

IUPAC-Name |

7-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H34O5/c22-18(15-8-4-3-5-9-15)13-12-17-16(19(23)14-20(17)24)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,22-24H,2-5,7-11,14H2,(H,25,26) |

InChI-Schlüssel |

PCRSETNIXCXEOC-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)O)O)O |

Kanonische SMILES |

C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)O)O)O |

Synonyme |

15-cyclohexyl pentanor PGF2α |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)

![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)

![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)